molecular formula C20H24O6 B4329982 5-{[4-(allyloxy)-3-methoxybenzyl]oxy}-1,2,3-trimethoxybenzene

5-{[4-(allyloxy)-3-methoxybenzyl]oxy}-1,2,3-trimethoxybenzene

Cat. No. B4329982
M. Wt: 360.4 g/mol
InChI Key: SCYTUGCRHJHRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(allyloxy)-3-methoxybenzyl]oxy}-1,2,3-trimethoxybenzene, commonly known as Gossypol, is a natural polyphenolic compound found in cottonseeds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and male contraception. In

Mechanism of Action

The mechanism of action of Gossypol varies depending on the disease and the target protein. In cancer cells, Gossypol binds to the anti-apoptotic Bcl-2 family proteins, causing the release of pro-apoptotic proteins and inducing apoptosis. In cardiovascular diseases, Gossypol reduces inflammation and oxidative stress by inhibiting the NF-κB pathway and increasing the expression of antioxidant enzymes. In male contraception, Gossypol inhibits the activity of the key testicular enzymes involved in spermatogenesis, leading to a decrease in sperm production.
Biochemical and Physiological Effects:
Gossypol has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-spermatogenic effects. In cancer cells, Gossypol induces apoptosis and inhibits cell proliferation by targeting Bcl-2 family proteins. In cardiovascular diseases, Gossypol reduces inflammation and oxidative stress, which can prevent the development of atherosclerosis. In male contraception, Gossypol inhibits the activity of the key testicular enzymes involved in spermatogenesis, leading to a decrease in sperm production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Gossypol in lab experiments is its natural origin and low toxicity. Gossypol is derived from cottonseed oil and has been used as a traditional Chinese medicine for centuries. However, one of the main limitations of using Gossypol in lab experiments is its poor solubility in water, which can make it difficult to administer orally or intravenously.

Future Directions

There are several future directions for Gossypol research, including its potential use as a male contraceptive, its combination with other anti-cancer drugs to enhance efficacy, and its development as a novel anti-inflammatory agent. Additionally, further studies are needed to elucidate the mechanism of action of Gossypol in various diseases and to optimize its pharmacological properties for clinical use.
In conclusion, Gossypol is a natural polyphenolic compound with potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and male contraception. Its mechanism of action varies depending on the disease and the target protein, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using Gossypol in lab experiments, there are several future directions for Gossypol research that hold promise for its clinical use.

Scientific Research Applications

Gossypol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and male contraception. In cancer research, Gossypol has been shown to induce apoptosis in cancer cells by targeting Bcl-2 family proteins. In cardiovascular diseases, Gossypol has been found to have anti-inflammatory and anti-oxidant properties, which can reduce the risk of atherosclerosis. In male contraception, Gossypol has been shown to inhibit sperm production by targeting the testicular enzymes involved in spermatogenesis.

properties

IUPAC Name

1,2,3-trimethoxy-5-[(3-methoxy-4-prop-2-enoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-6-9-25-16-8-7-14(10-17(16)21-2)13-26-15-11-18(22-3)20(24-5)19(12-15)23-4/h6-8,10-12H,1,9,13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYTUGCRHJHRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC2=CC(=C(C=C2)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethoxy-5-{[3-methoxy-4-(prop-2-en-1-yloxy)benzyl]oxy}benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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